5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the reaction of 5,7-di-tert-butyl-3-hydroxybenzo[d]oxazole with 4-(trifluoromethoxy)benzyl bromide under basic conditions to form the intermediate compound. This intermediate is then treated with tetrafluoroboric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole derivatives, while reduction can produce various hydroxy or alkoxy derivatives .
Scientific Research Applications
5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Similar in structure but lacks the trifluoromethoxy group.
5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Properties
IUPAC Name |
5,7-ditert-butyl-3-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-3-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3NO2.BF4/c1-20(2,3)14-11-17(21(4,5)6)19-18(12-14)26(13-27-19)15-7-9-16(10-8-15)28-22(23,24)25;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMSNUULRGILPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=C(C=C3)OC(F)(F)F)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BF7NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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